![molecular formula C18H19F3N2OS B13417684 N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine CAS No. 2127-55-1](/img/structure/B13417684.png)
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triflupromazine Sulfoxide is a derivative of Triflupromazine, a phenothiazine antipsychotic medication. Triflupromazine is primarily used to manage psychoses, control severe nausea and vomiting, and treat severe hiccups . Triflupromazine Sulfoxide, as a sulfoxide derivative, retains some of the pharmacological properties of its parent compound but also exhibits unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triflupromazine Sulfoxide typically involves the oxidation of Triflupromazine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions must be carefully controlled to prevent over-oxidation, which can lead to the formation of sulfone derivatives.
Industrial Production Methods
Industrial production of Triflupromazine Sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction is typically conducted in large reactors with precise temperature and pressure controls to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Triflupromazine Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Triflupromazine Sulfone
Reduction: Triflupromazine
Substitution: Various substituted phenothiazine derivatives
Applications De Recherche Scientifique
Triflupromazine Sulfoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
Triflupromazine Sulfoxide exerts its effects by interacting with various molecular targets. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This mechanism is similar to that of Triflupromazine, which blocks dopamine receptors in the central nervous system, leading to its antipsychotic and antiemetic effects . Additionally, Triflupromazine Sulfoxide may interact with other receptors, such as muscarinic acetylcholine receptors and serotonin receptors, contributing to its pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triflupromazine: The parent compound, primarily used as an antipsychotic and antiemetic.
Trifluoperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A low-potency phenothiazine antipsychotic used to treat schizophrenia and other psychotic disorders.
Uniqueness
Triflupromazine Sulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and reactivity compared to its parent compound and other similar phenothiazine derivatives.
Propriétés
Numéro CAS |
2127-55-1 |
|---|---|
Formule moléculaire |
C18H19F3N2OS |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C18H19F3N2OS/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)25(24)17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Clé InChI |
JOTQGQOFPBLZHI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


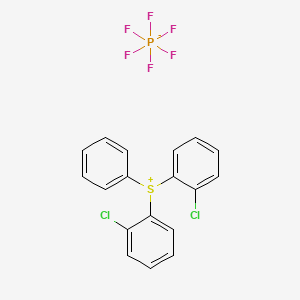

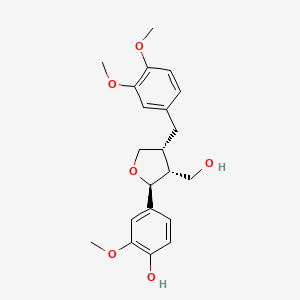

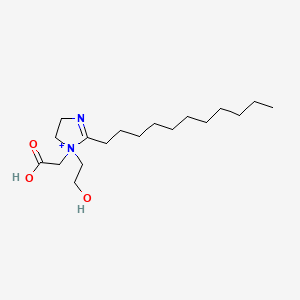
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
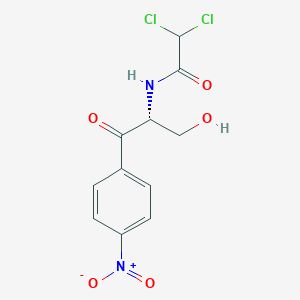
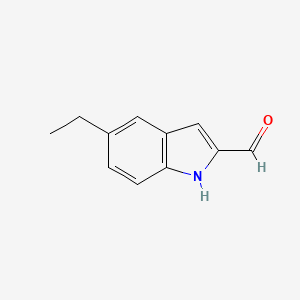
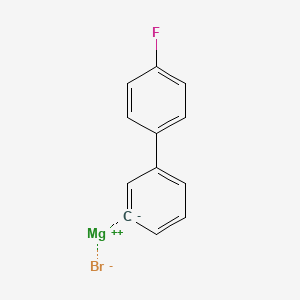

![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
